molecular formula C24H25NO B2779784 N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide CAS No. 1022232-37-6

N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide

Cat. No.: B2779784
CAS No.: 1022232-37-6
M. Wt: 343.47
InChI Key: AGHDDOFFRYMDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide is a complex organic compound with the molecular formula C24H25NO and a molecular weight of 343.46 g/mol . This compound is characterized by the presence of a naphthyl group, an ethyl group, a phenyl group, and a cyclopentyl group, all connected through a formamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide typically involves the reaction of 1-naphthyl ethylamine with phenylcyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, Alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted amides or alcohol derivatives

Scientific Research Applications

N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1-Naphthyl)ethyl)formamide
  • N-(1-(1-Naphthyl)ethyl)(phenyl)formamide
  • N-(1-(1-Naphthyl)ethyl)(cyclopentyl)formamide

Uniqueness

N-(1-(1-Naphthyl)ethyl)(phenylcyclopentyl)formamide is unique due to the presence of both phenyl and cyclopentyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-18(21-15-9-11-19-10-5-6-14-22(19)21)25-23(26)24(16-7-8-17-24)20-12-3-2-4-13-20/h2-6,9-15,18H,7-8,16-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHDDOFFRYMDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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